molecular formula C15H17N3O3S B2968162 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone CAS No. 484019-63-8

2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone

Cat. No.: B2968162
CAS No.: 484019-63-8
M. Wt: 319.38
InChI Key: DMHIZNKAVNGZCI-UHFFFAOYSA-N
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Description

The compound “2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone” is a derivative of 1,3,4-oxadiazole . It has been synthesized and characterized using conventional methods . The compound is part of a class of molecules that have shown potential as anti-breast cancer agents .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including this compound, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The compounds were synthesized and characterized well by using conventional methods .


Molecular Structure Analysis

The molecular structure of this compound was confirmed through single crystal XRD analysis . The structural based molecular docking approach revealed the findings of 2- (phenoxymethyl) -5-phenyl-1,3,4-oxadiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone have been synthesized and evaluated for their antimicrobial properties. For instance, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound with structural similarities, was found to have significant antimicrobial activity, with MIC values ranging from 30.2 - 43.2 μg cm-3, indicating the potential for related compounds in antimicrobial applications (Salimon, Salih, & Hussien, 2011).

Enzymatic C-Demethylation in Drug Metabolism

Another study investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, highlighting the role of enzymatic C-demethylation and nonenzymatic decarboxylation processes in drug metabolism. This research underscores the importance of understanding the metabolic pathways of therapeutic compounds for the development of effective and safe medications (Yoo et al., 2008).

Antifungal and Antibacterial Properties

New derivatives containing 5-oxopyrrolidine moieties have demonstrated potential antibacterial and antifungal activities. Compounds with structural elements similar to this compound, such as those with 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidine derivatives, showed notable activity against Candida tenuis and Aspergillus niger at low concentrations, indicating a promising avenue for the development of new antimicrobial agents (Voskienė et al., 2012).

Corrosion Inhibition

Research into Schiff bases, including compounds with oxadiazole moieties, has shown that these substances can act as effective corrosion inhibitors. This property is particularly useful in the protection of metals from corrosion in acidic environments, illustrating the diverse industrial applications of oxadiazole derivatives (Hegazy et al., 2012).

Future Directions

The findings of the studies on 1,3,4-oxadiazole derivatives, including “2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone”, may furnish the lead for further development . These compounds have shown potential as anti-breast cancer agents, and future research could focus on optimizing their properties for this application .

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-14(18-8-4-5-9-18)11-22-15-17-16-13(21-15)10-20-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHIZNKAVNGZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329191
Record name 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

484019-63-8
Record name 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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